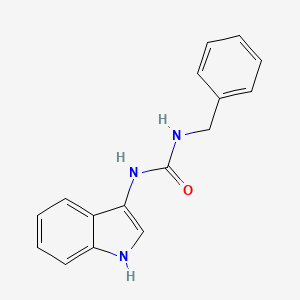

1-benzyl-3-(1H-indol-3-yl)urea

Description

1-Benzyl-3-(1H-indol-3-yl)urea is a urea derivative characterized by a benzyl group attached to one nitrogen atom of the urea moiety and a 1H-indol-3-yl substituent on the other nitrogen. This compound has garnered attention due to the indole scaffold's prevalence in bioactive molecules, which often exhibit antimicrobial, anticancer, or receptor-modulating properties . The synthesis of this compound typically involves phase-transfer catalysis or nucleophilic substitution reactions under optimized conditions, as demonstrated in studies focusing on indole-based electrophiles and urea derivatives .

Properties

IUPAC Name |

1-benzyl-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(18-10-12-6-2-1-3-7-12)19-15-11-17-14-9-5-4-8-13(14)15/h1-9,11,17H,10H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCULXOUYTYFKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-3-(1H-indol-3-yl)urea can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-1-phenylhydrazine with isocyanates under controlled conditions. The reaction typically requires a solvent such as pyridine and is carried out at elevated temperatures (around 110°C) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Benzyl-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The indole ring in the compound is susceptible to electrophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Indole derivatives, including 1-benzyl-3-(1H-indol-3-yl)urea, have shown promising biological activities such as antiviral, anticancer, and antimicrobial properties.

Medicine: The compound’s ability to interact with biological targets has led to its investigation as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets in biological systems. The indole moiety in the compound is known to interact with various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular pathways and targets may vary depending on the specific biological context and the nature of the indole derivative.

Comparison with Similar Compounds

(a) Substituent Effects on Bioactivity

- Indole vs. Aryl Groups : The 1H-indol-3-yl moiety in this compound differentiates it from simpler aryl-substituted ureas. Indole derivatives, such as those in antifungal studies, demonstrate enhanced activity against Candida spp. due to the indole ring's ability to disrupt fungal membranes . In contrast, 1-benzyl-3-(4-nitrophenyl)urea and its analogs are more commonly associated with enzyme inhibition, such as blocking soluble epoxide hydrolases, likely due to the electron-withdrawing nitro group enhancing urea's hydrogen-bonding capacity .

- Benzoyl vs. Benzyl Ureas : Replacing the benzyl group with a benzoyl moiety (e.g., 1-benzyl-3-(4-ethyl-benzoyl)urea) shifts the compound's application toward anticancer research, where the hydroxyurea group interferes with DNA synthesis .

Pharmacological and Structural Insights

- Antifungal Activity: While this compound lacks direct antifungal data, its structural relative, 3-((1H-indol-3-yl)(3-phenoxyphenyl)methyl)-4-hydroxy-2H-chromen-2-one, exhibits potent α-glucosidase inhibition (IC₅₀ < 10 µM), suggesting that indole-urea hybrids could leverage similar mechanisms .

- Receptor Binding : Indole-containing compounds, such as ((1H-indol-3-yl)methyl)piperidin-4-ol analogs, show moderate to high affinity for dopamine D2 receptors, indicating that the indole scaffold enhances receptor interaction . This contrasts with benzyl-aryl ureas, which lack such receptor specificity.

Biological Activity

1-Benzyl-3-(1H-indol-3-yl)urea is a compound belonging to the indole family, which is known for its diverse biological activities. This article aims to explore its biological activity, focusing on anticancer properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅N₃O, with a molecular weight of approximately 255.30 g/mol. The compound features a urea functional group linked to an indole derivative, which enhances its interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of indole derivatives, including this compound. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.05 | Growth inhibition |

| MDA-MB-231 (Breast) | 0.05 | Growth inhibition |

| HeLa (Cervical) | 10 | Moderate growth inhibition |

The compound has demonstrated an approximate 1000-fold enhanced potency compared to its precursor indole-3-carbinol (I3C), particularly in suppressing the growth of both estrogen-responsive and estrogen-independent breast cancer cells .

The mechanism through which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression.

- Cell Cycle Arrest : It causes G1 cell cycle arrest in breast cancer cells, disrupting key regulatory proteins involved in cell proliferation .

Cellular Effects

In addition to its anticancer properties, this compound influences various cellular processes:

- Modulation of Signaling Pathways : It can affect pathways that regulate cell survival and proliferation.

- Gene Expression Changes : The compound alters the expression of genes associated with cancer progression.

Case Studies

Several case studies have investigated the biological activity of this compound:

Case Study 1: Breast Cancer Inhibition

A study demonstrated that treatment with 1-benzyl-I3C resulted in significant growth inhibition in both MCF-7 and MDA-MB-231 cell lines. The study also reported that this compound downregulated estrogen receptor-alpha protein production, enhancing its efficacy when used alongside tamoxifen .

Case Study 2: In Vivo Efficacy

In athymic mice models, 1-benzyl-I3C inhibited tumor growth derived from human breast cancer cells, showcasing its potential as a therapeutic agent for indole-sensitive cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.